N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide
Description
N-[3-(2-Chloroacetyl)-2,4,6-trimethylphenyl]acetamide is a chloroacetyl-substituted acetamide derivative featuring a 2,4,6-trimethylphenyl backbone. The molecule’s reactivity and physical properties are influenced by the electron-withdrawing chloroacetyl group and the steric effects of the trimethylphenyl ring. This article focuses on its structural and crystallographic comparison with analogues, including methyl- and chloro-substituted derivatives, to elucidate substituent-driven trends .
Properties
IUPAC Name |
N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-7-5-8(2)13(15-10(4)16)9(3)12(7)11(17)6-14/h5H,6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEROUJKBXVEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)CCl)C)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide typically involves the chloroacetylation of 2,4,6-trimethylaniline. The reaction is carried out by treating 2,4,6-trimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloroacetyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit the function of target enzymes or proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Parameters and Bond Geometry
Key structural differences arise from substitutions on the acetamide side chain (X = CH₃, Cl) and the phenyl ring (2,4,6-trimethyl vs. 2,4,6-trichloro). Data from crystallographic studies (Tables 1–4) highlight these variations:
Table 1: Selected Bond Distances (Å) and Angles (°)
- Chloro Substitution Effects : Chloro groups reduce the C=O bond length (e.g., 1.226 Å in TMPA vs. 1.215 Å in TMPDCA) due to increased electron withdrawal, enhancing carbonyl polarization. The N–C(amide) bond shortens with higher chlorine content (1.356 Å in TMPA vs. 1.338 Å in TCPDCA), indicating stronger conjugation .
- Dihedral Angles : The C=O–N–C dihedral angle approaches planarity (-176.8° to -178.1°) in chloro-substituted derivatives, favoring resonance stabilization. Methyl groups induce slight deviations due to steric hindrance .
Crystallographic System and Packing
Crystal structures vary significantly with substituents:
Table 2: Crystallographic Data for Selected Analogues
| Compound | Space Group | Lattice Constants (Å, °) | Z (Molecules/Unit) |
|---|---|---|---|
| TMPA | Pn | a=8.142, b=8.469, c=8.223, β=113.61° | 2 |
| TMPDCA | P 1̄ | a=4.652, b=11.006, c=12.369, α=82.52°, β=83.09°, γ=79.84° | 2 |
| TCPDCA | P21/c | a=9.102, b=15.812, c=16.479, β=96.95° | 8 |
- Chloro Derivatives: TMPDCA and TCPDCA adopt triclinic (P 1̄) and monoclinic (P21/c) systems, respectively, with increased unit cell complexity due to Cl···Cl and Cl···H interactions .
- Methyl Derivatives: TMPA (monoclinic Pn) exhibits simpler packing dominated by van der Waals interactions .
Substituent Effects on Molecular Geometry
- Ring Substitutions :
- Trimethylphenyl : Electron-donating methyl groups increase ring electron density, weakening conjugation with the amide group. Average C–C bond lengths in the phenyl ring remain near 1.386 Å .
- Trichlorophenyl : Electron-withdrawing Cl groups enhance conjugation, shortening the N–C(amide) bond (1.338 Å in TCPDCA vs. 1.356 Å in TMPA) .
- Side-Chain Substitutions :
Comparative Analysis with Agrochemical Analogues
- Alachlor : Features a methoxymethyl and diethylphenyl group, resulting in a distorted amide plane (C=O–N dihedral angle ~170°) and enhanced solubility due to polar substituents .
- Target Compound : The 2-chloroacetyl group may confer higher reactivity in nucleophilic substitutions compared to alachlor’s methoxymethyl group, though steric hindrance from trimethylphenyl could limit accessibility .
Biological Activity
N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloroacetyl group attached to a trimethylphenyl moiety. This structural feature is crucial for its biological activity. The compound can be represented as follows:
- Molecular Formula : C12H14ClN
- Molecular Weight : 223.70 g/mol
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamide derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 11.9 | 62.2 |
| Pseudomonas aeruginosa | 11.5 | 51.5 |
| Escherichia coli | 10.0 | 45.0 |
The studies indicate that the chloro atom enhances the antimicrobial activity by stabilizing the compound at the target enzyme site, particularly against Gram-positive and Gram-negative bacteria .
2. Antioxidant Activity
The antioxidant potential of this compound was evaluated using the ABTS assay. The results demonstrated a notable inhibition percentage comparable to standard antioxidants like ascorbic acid.
| Compound | Inhibition Percentage (%) |
|---|---|
| N-[3-(2-chloroacetyl)-...] | 85.9 |
| Ascorbic Acid | 88.0 |
This suggests that the compound could be a promising candidate for further research in oxidative stress-related conditions .
Study on Antibacterial Efficacy
In a comparative study involving various chloroacetamide derivatives, this compound was evaluated for its antibacterial properties against Klebsiella pneumoniae. The results indicated that the presence of the chloro atom significantly improved its antibacterial activity by enhancing binding affinity to penicillin-binding proteins (PBPs), leading to effective cell lysis .
Toxicity and Pharmacokinetics
Preliminary assessments of cytotoxicity and mutagenicity have shown favorable profiles for this compound. The compound exhibited low toxicity levels in vitro, suggesting a safe profile for future in vivo studies aimed at evaluating its therapeutic potential .
Q & A
Q. What are the optimal synthetic pathways for N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the acetylation of 2,4,6-trimethylaniline followed by chloroacetylation. Key factors include:
- Temperature control : Chloroacetylation at 0–5°C minimizes side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine or pyridine is critical for neutralizing HCl byproducts, improving yields by >20% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves impurities from unreacted starting materials .
Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?
Methodological Answer: X-ray crystallography is the gold standard. For N-arylacetamides:
- Space group determination : Monoclinic (e.g., Pn or P21/n) is common for similar derivatives .
- Bond parameters : The C=O bond (1.22–1.24 Å) and C–Namide (1.34–1.37 Å) confirm conjugation and planarity .
- Hydrogen bonding : N–H···O interactions stabilize crystal packing, with donor-acceptor distances of 2.8–3.0 Å .
- Disorder modeling : Methyl/chloro substituents may require partial occupancy refinement in SHELXL .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450 or kinase inhibition) with IC50 determination .
- Antimicrobial activity : Broth microdilution (MIC values) against S. aureus and C. albicans .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with EC50 thresholds <50 µM considered active .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence crystallographic refinement challenges?
Methodological Answer:
- Steric hindrance : Bulky 2,4,6-trimethylphenyl groups introduce torsional strain, requiring anisotropic displacement parameter (ADP) refinement for methyl carbons .
- Electron-withdrawing chloroacetyl : Polarizes the amide bond, altering electron density maps. Residual density peaks (>0.3 eÅ⁻³) near Cl atoms suggest multipole refinement .
- Disordered side chains : Use the PART instruction in SHELXL to model split positions for overlapping substituents .
Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?
Methodological Answer:
- Analog synthesis : Replace chloroacetyl with bromo/propionyl groups to assess halogen/chain-length effects on bioactivity .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., fungal CYP51 or EGFR kinase) .
- Pharmacophore modeling : Identify critical features (e.g., H-bond acceptors at chloroacetyl) using MOE or Phase .
Q. How to resolve contradictions in reported biological data across studies?
Methodological Answer:
- Assay standardization : Normalize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
- Metabolic stability : Test compound stability in liver microsomes (e.g., mouse/human) to explain discrepancies in in vivo vs. in vitro results .
- Epistatic effects : Use CRISPR knockouts to confirm target specificity if off-target interactions are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
